molecular formula C15H13ClN2O2 B5113471 N-benzyl-N'-(4-chlorophenyl)ethanediamide

N-benzyl-N'-(4-chlorophenyl)ethanediamide

Cat. No.: B5113471
M. Wt: 288.73 g/mol
InChI Key: YXSBJVJDAAFTMN-UHFFFAOYSA-N
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Description

N-benzyl-N’-(4-chlorophenyl)ethanediamide: is an organic compound with the molecular formula C16H15ClN2O2 It is a derivative of ethanediamide, where the hydrogen atoms are substituted by benzyl and 4-chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(4-chlorophenyl)ethanediamide typically involves the reaction of benzylamine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Reaction Scheme:

  • Benzylamine + 4-chlorobenzyl chloride → N-benzyl-N’-(4-chlorophenyl)ethanediamide

Reaction Conditions:

  • Solvent: Typically, an organic solvent such as dichloromethane or toluene is used.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Base: Sodium hydroxide or potassium carbonate is commonly used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-N’-(4-chlorophenyl)ethanediamide can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and efficiency. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(4-chlorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzyl and 4-chlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted ethanediamide derivatives.

Scientific Research Applications

N-benzyl-N’-(4-chlorophenyl)ethanediamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(4-chlorophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-benzyl-N’-(4-chlorophenyl)ethanediamide can be compared with other similar compounds, such as:

  • N-benzyl-N’-(4-methylphenyl)ethanediamide
  • N-benzyl-N’-(4-fluorophenyl)ethanediamide
  • N-benzyl-N’-(4-nitrophenyl)ethanediamide

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence the chemical and biological properties of these compounds, highlighting the uniqueness of N-benzyl-N’-(4-chlorophenyl)ethanediamide in terms of its specific applications and effects.

Properties

IUPAC Name

N-benzyl-N'-(4-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-12-6-8-13(9-7-12)18-15(20)14(19)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSBJVJDAAFTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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